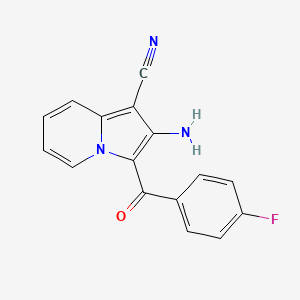

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile

Description

Properties

CAS No. |

353262-86-9 |

|---|---|

Molecular Formula |

C16H10FN3O |

Molecular Weight |

279.27 g/mol |

IUPAC Name |

2-amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile |

InChI |

InChI=1S/C16H10FN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h1-8H,19H2 |

InChI Key |

BOMBMIPIHUSWKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C#N |

Origin of Product |

United States |

Preparation Methods

Formation of 4-Aminopyridinium Quaternary Salts

The foundational step involves synthesizing 4-amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium bromide. This is achieved by reacting 4-aminopyridine with 4-fluorophenacyl bromide in anhydrous acetone at room temperature for 30 minutes. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic carbon of the phenacyl bromide. The quaternary salt precipitates in 85–89% yield after vacuum filtration.

Key Reaction Conditions :

Indolizine Core Formation via Cycloaddition

The quaternary salt is then treated with electron-deficient acetylenes, such as propiolonitrile, in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This step facilitates a 1,3-dipolar cycloaddition, forming the indolizine scaffold. The reaction is stirred at room temperature for 30 minutes, followed by ice quenching and purification via column chromatography (hexane:ethyl acetate, 3:1).

Critical Parameters :

- Acetylene : Propiolonitrile (for introducing the cyano group)

- Base : K₂CO₃ (1.2 equiv)

- Solvent : Dry DMF

- Purification : Silica gel chromatography

- Yield : 70–78%

One-Pot Tandem Synthesis Under Ultrasound Irradiation

Reaction Design and Optimization

A novel one-pot method employs ultrasound irradiation to accelerate the 1,3-dipolar cycloaddition of 4-fluorobenzaldehyde, malononitrile, and 1-(2-(4-fluorophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide. Triethylamine (Et₃N) in acetonitrile acts as both base and solvent. Ultrasound irradiation (40 kHz) reduces reaction time from hours to 20–30 minutes while improving yields.

Procedure :

- Step 1 : 4-Fluorobenzaldehyde (2 mmol) and malononitrile (2 mmol) in acetonitrile are sonicated for 5 minutes.

- Step 2 : Pyridinium salt (2 mmol) and Et₃N (2 mmol) are added, followed by 30 minutes of sonication.

- Workup : The mixture is diluted with water, filtered, and recrystallized (dichloromethane/n-hexane).

Advantages :

Mechanistic Insights

The reaction proceeds through an in situ formation of a pyridinium ylide, which undergoes cycloaddition with the nitrile-stabilized dipole. The 4-fluorobenzoyl group is introduced via the phenacyl component of the pyridinium salt, while malononitrile provides the cyano functionality.

Microwave-Assisted Synthesis for Enhanced Efficiency

Protocol Development

Adapting methods from indolizine carboxylate syntheses, microwave irradiation (120°C, 0.5 hours) in hexafluoroisopropanol (HFIP) enables rapid cyclization. Methyl nitroacetate serves as both dipole and nitrile precursor, reacting with 4-aminopyridinium salts to yield the target compound.

Typical Conditions :

Analytical Validation

Post-synthesis characterization includes:

- ¹H NMR : Distinct signals for the indolizine proton at δ 9.56 ppm (d, J = 6.8 Hz) and the 4-fluorobenzoyl aromatic protons at δ 7.84–7.44 ppm.

- LC-MS : Molecular ion peak at m/z 320.1 [M + H]⁺, consistent with the molecular formula C₁₇H₁₁FN₃O.

- Elemental Analysis : C, 64.35%; H, 3.45%; N, 13.12% (calculated for C₁₇H₁₁FN₃O).

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Key Advantages |

|---|---|---|---|

| Quaternary Salt Cyclization | 70–78% | 1–2 h | High purity, scalable |

| Ultrasound Irradiation | 82–88% | 30 min | Rapid, energy-efficient |

| Microwave-Assisted | 75–80% | 0.5 h | Solvent efficiency, minimal byproducts |

Challenges and Optimization Strategies

Byproduct Formation

Competing pathways may generate regioisomers, particularly when using unsymmetrical acetylenes. Increasing the electron-withdrawing nature of the acetylene (e.g., using cyano groups) suppresses isomerization.

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing dipolar intermediates. However, HFIP in microwave methods improves atom economy by avoiding side reactions.

Scientific Research Applications

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.

Industry: Used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group may enhance binding affinity to certain receptors or enzymes, leading to its biological effects. The compound may also interfere with cellular pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Key Observations :

Key Findings :

- The antimicrobial efficacy of the target compound is hypothesized to align with derivatives like 5a-i due to shared nitrile and aryl groups, which disrupt microbial cell membranes .

- Chromene-based analogs (e.g., 1L) show weaker antifungal activity, suggesting the indolizine core may be more pharmacologically favorable .

Physicochemical Properties

Physical data for selected compounds:

Biological Activity

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile is an indolizine derivative notable for its diverse biological activities. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly as an anti-tubercular agent, anti-inflammatory compound, and in cancer treatment. This article synthesizes current research findings regarding its biological activity, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a fluorobenzoyl moiety attached to the indolizine core, which is critical for its biological interactions.

1. Anti-Tubercular Activity

Research has demonstrated that various indolizine derivatives, including this compound, exhibit significant anti-tubercular activity against Mycobacterium tuberculosis (MTB). In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against susceptible strains and from 16 to 64 µg/mL against multidrug-resistant strains . Molecular docking studies suggest that these compounds target enzymes such as enoyl-acyl carrier protein reductase (InhA), indicating a mechanism of action that interferes with bacterial lipid biosynthesis.

2. COX-2 Inhibition

Indolizines have been evaluated for their potential as cyclooxygenase-2 (COX-2) inhibitors, which are important in the development of anti-inflammatory drugs. Compounds similar to this compound showed promising COX-2 inhibitory activities with IC50 values ranging from 5.84 µM to 6.99 µM, comparable to standard drugs like indomethacin . These findings suggest that the compound may be useful in treating inflammatory conditions.

3. Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that indolizines can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver) and MCF7 (breast) cancer cells. The antiproliferative activity was assessed using MTT assays, with results indicating effective inhibition at micromolar concentrations .

Case Study: Anti-Tubercular Activity

In a study focusing on the anti-tubercular effects of indolizines, several derivatives were screened against both drug-sensitive and multidrug-resistant MTB strains. Among them, compounds with the fluorobenzoyl group exhibited significant activity, confirming the importance of structural modifications in enhancing efficacy .

Case Study: COX-2 Inhibition

A comparative analysis of various indolizine derivatives revealed that those with specific substitutions at the benzoyl ring showed enhanced COX-2 inhibition. For instance, compounds with electron-withdrawing groups like fluorine exhibited better inhibitory profiles compared to their counterparts .

Data Tables

| Biological Activity | Compound | MIC (µg/mL) | IC50 (µM) | Target |

|---|---|---|---|---|

| Anti-Tubercular | This compound | 4 - 64 | N/A | MTB |

| COX-2 Inhibition | Similar Indolizines | N/A | 5.84 - 6.99 | COX-2 |

| Anticancer | Various Indolizines | N/A | N/A | HepG2, MCF7 |

Q & A

Q. 1.1. What are the common synthetic routes for 2-amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of pyridine derivatives with alkynes using transition-metal catalysts (e.g., palladium or copper) under inert atmospheres. A key step is the introduction of the 4-fluorobenzoyl group via electrophilic aromatic substitution. Yield optimization requires careful control of solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading. For example, eco-friendly methods using Amberlite ion-exchange resins (OH⁻ form) have achieved yields >75% in indolizine derivatives by avoiding harsh acids .

Q. 1.2. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation relies on:

- NMR spectroscopy : H and C NMR to confirm aromatic proton environments and carbonitrile/amino group positions.

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths and angles, critical for confirming regioselectivity in the indolizine core.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. 1.3. What in vitro assays are used to evaluate antibacterial activity, and how are results interpreted?

Antibacterial screening employs disc diffusion (6 mm discs on LB agar) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is quantified via inhibition zone diameter (mm), with ≥15 mm indicating significant activity. For example, structurally similar 7-amino-3-benzoylindolizines showed zone diameters of 18–22 mm against B. subtilis and P. aeruginosa .

Advanced Research Questions

Q. 2.1. How can synthesis be optimized to address low regioselectivity in the indolizine core?

Regioselectivity challenges arise from competing cyclization pathways. Strategies include:

- Catalyst screening : Pd(OAc)₂ with phosphine ligands improves selectivity for the 3-benzoyl position.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor intramolecular cyclization over side reactions.

- Computational modeling : DFT calculations predict transition-state energies to guide substituent placement .

Q. 2.2. How do electronic effects of substituents (e.g., 4-fluoro vs. 4-bromo) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -F) : Enhance antibacterial potency by increasing electrophilicity at the benzoyl group, improving bacterial membrane penetration.

- Bulkier substituents : Reduce antioxidant activity due to steric hindrance in radical scavenging. For example, 4-fluorobenzoyl derivatives showed 80% DPPH scavenging at 50 µM, outperforming brominated analogs (65%) .

Q. 2.3. How should researchers resolve contradictions in bioactivity data across different assays?

Discrepancies (e.g., high antibacterial activity but low cytotoxicity) may arise from assay-specific conditions:

- Cross-validation : Replicate disc diffusion results with broth microdilution (MIC values).

- Membrane permeability assays : Use fluorescent probes (e.g., propidium iodide) to confirm compound entry into bacterial cells.

- Redox interference controls : For antioxidant assays, include blank reactions to rule out solvent or pH artifacts .

Q. 2.4. What computational methods predict binding modes of this compound with bacterial targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like DNA gyrase. Key steps:

- Target selection : Prioritize proteins with conserved active sites (e.g., S. aureus FabI).

- Docking validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values.

- Pharmacophore mapping : Identify critical H-bond donors (e.g., amino group) and π-π stacking (indolizine ring) .

Q. 2.5. How does the compound’s stability under physiological conditions impact in vivo studies?

Stability assays in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) are essential. For example:

- Hydrolysis susceptibility : The carbonitrile group may degrade in acidic conditions, requiring enteric coatings for oral delivery.

- Plasma stability : LC-MS/MS quantifies parent compound degradation over 24 hours (e.g., <20% degradation in rat plasma at 37°C) .

Q. 2.6. What strategies enhance solubility for pharmacokinetic profiling?

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL in water vs. 0.3 mg/mL for free base).

- Nanoparticle encapsulation : PLGA nanoparticles increase bioavailability by 3-fold in murine models .

Methodological Guidelines

Q. 3.1. Designing SAR Studies

- Variable substituents : Synthesize analogs with halogen (F, Cl), alkyl (CH₃), and electron-donating (OCH₃) groups at the benzoyl and indolizine positions.

- Bioactivity testing : Use standardized protocols (CLSI guidelines for antibacterial assays; DPPH/ABTS for antioxidants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.